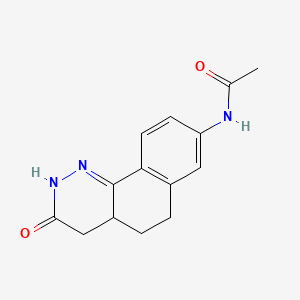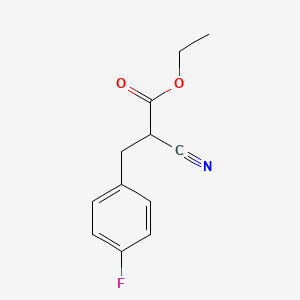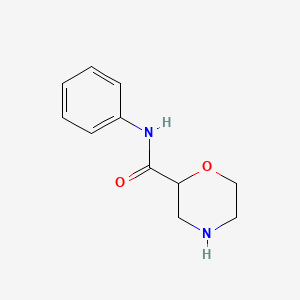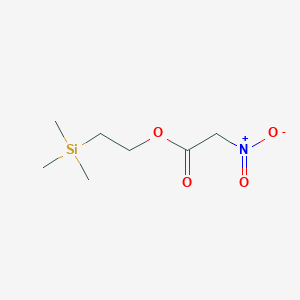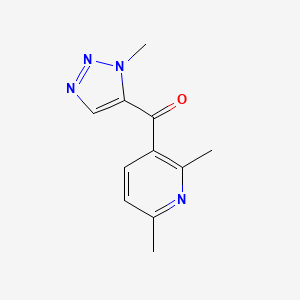
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is a heterocyclic compound that combines a pyridine ring with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone typically involves the reaction of 2,6-dimethylpyridine with 1-methyl-1H-1,2,3-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is used as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or mechanical strength .
Mechanism of Action
The mechanism of action of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a different triazole isomer.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains two triazole rings instead of one.
Uniqueness
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is unique due to its specific combination of a pyridine ring with a 1,2,3-triazole moiety. This unique structure allows for distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C11H12N4O/c1-7-4-5-9(8(2)13-7)11(16)10-6-12-14-15(10)3/h4-6H,1-3H3 |
InChI Key |
AYWBGFPECYRXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C2=CN=NN2C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

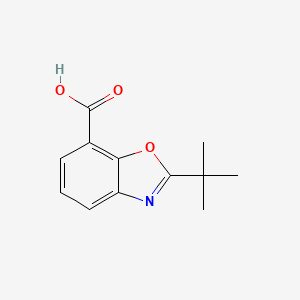
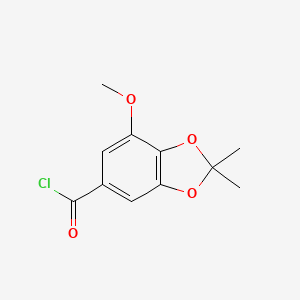
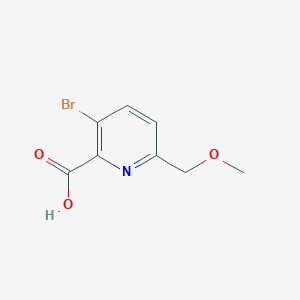
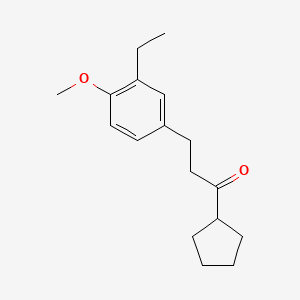
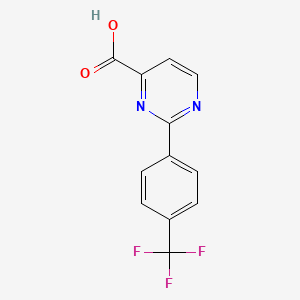
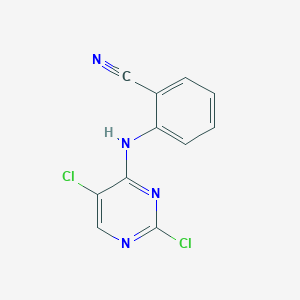

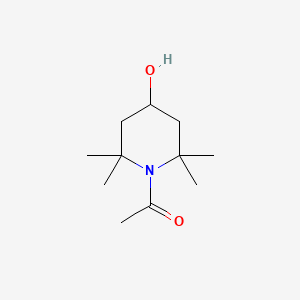
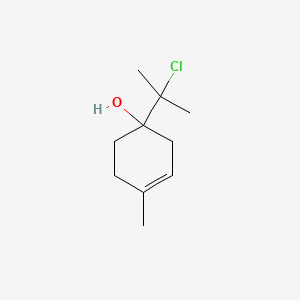
![3-imidazo[1,2-b]pyridazin-2-ylaniline](/img/structure/B8586165.png)
